2-(3-Iodopropyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
58135-25-4 |
|---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-(3-iodopropyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H11IO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 |
InChI Key |
SOWHPUBSACYGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCI |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Iodopropyl 1,3 Dioxolane and Its Derivatives
Strategies for Carbonyl Protection and Dioxolane Formation
The initial step in synthesizing the target molecule involves the protection of a carbonyl group, typically from an aldehyde precursor, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. The formation of a 1,3-dioxolane (B20135) ring is a common and effective strategy for this purpose.
The most traditional and widely used method for forming the 1,3-dioxolane ring is through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. This reaction, known as acetalization (for aldehydes) or ketalization (for ketones), is a reversible process that yields the cyclic acetal (B89532) and water as a byproduct. uobabylon.edu.iq
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon and, after a series of proton transfer and elimination steps, forming the stable five-membered dioxolane ring. youtube.com A variety of acid catalysts can be employed, including mineral acids like sulfuric acid (H₂SO₄) and dry hydrogen chloride (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH). researchgate.netnih.govgoogleapis.com
A refined and highly effective execution of this reaction involves using p-Toluenesulfonic acid (p-TsOH or TsOH) as the catalyst in a non-polar solvent like toluene (B28343), coupled with a Dean-Stark apparatus. uobabylon.edu.iqchegg.comresearchgate.net The primary challenge in acetal formation is the reversible nature of the reaction, where the presence of the water byproduct can shift the equilibrium back toward the reactants. uobabylon.edu.iq
The Dean-Stark apparatus overcomes this limitation by actively removing water from the reaction mixture as it is formed. uobabylon.edu.iq The process works on the principle of azeotropic distillation. Toluene and water form a low-boiling azeotrope that distills out of the reaction flask. uobabylon.edu.iq Upon cooling in the condenser, the immiscible liquids separate in the collection arm of the trap. The denser water settles at the bottom, while the less dense toluene overflows and returns to the reaction flask. uobabylon.edu.iq This continuous removal of water drives the reaction to completion, leading to high yields of the desired 1,3-dioxolane product. researchgate.net
Table 1: Typical Reaction Conditions for Acetalization using p-TsOH and Dean-Stark Apparatus
| Parameter | Condition | Purpose |
|---|---|---|
| Carbonyl Source | Aldehyde or Ketone | Reactant providing the carbonyl carbon. |
| Protecting Agent | Ethylene Glycol | Reactant that forms the dioxolane ring. |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH) | Provides the acidic environment to initiate the reaction. uobabylon.edu.iq |
| Solvent | Toluene | Forms an azeotrope with water for its removal. researchgate.net |
| Apparatus | Dean-Stark Trap | Physically separates and removes water from the reaction, driving the equilibrium forward. uobabylon.edu.iq |
| Temperature | Reflux | Provides the necessary energy for the reaction and distillation of the azeotrope. |
While the Dean-Stark method is robust, concerns over the use of corrosive acids and high-boiling point solvents have prompted the development of alternative methodologies. These methods often offer milder reaction conditions or employ different catalytic systems.
Heterogeneous Catalysts: Solid acid catalysts such as zeolites and cation-exchange resins (e.g., Amberlyst 15) offer advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.netdoi.org
Lewis Acids: Catalysts like zirconium tetrachloride (ZrCl₄) can facilitate the reaction, often with high chemoselectivity, meaning they can target the desired functional group without affecting others in the molecule. organic-chemistry.org
Transacetalization: This method involves reacting the carbonyl compound with a pre-existing acetal, such as 1,1-diethoxyethane, in an exchange reaction. This can be advantageous as it avoids the production of water. researchgate.net
Photocatalysis: An innovative approach uses visible light and a photocatalyst like Eosin Y to form acetals under neutral conditions, which is particularly useful for substrates that are sensitive to acid. organic-chemistry.org
Modified Apparatus: For small-scale syntheses where a traditional Dean-Stark trap may be inefficient, a modified setup using an addition funnel packed with 4Å molecular sieves above the reaction flask can be used to trap the water vapor. caltech.edu
Acetalization/Ketalization with Ethylene Glycol using Acid Catalysts
Installation of the Iodopropyl Chain
Once the carbonyl group is protected as a 1,3-dioxolane, the next stage of the synthesis is to introduce the iodine atom onto the propyl side chain. This is typically achieved through a halogen exchange reaction.
The Finkelstein reaction is a classic and highly efficient method for preparing alkyl iodides from alkyl chlorides or bromides. iitk.ac.inorganic-chemistry.org It is a nucleophilic substitution (SN2) reaction where an iodide ion displaces a chloride or bromide ion. byjus.comwikipedia.orgucla.edu The reaction is an equilibrium process, but conditions can be manipulated to heavily favor the formation of the desired alkyl iodide. wikipedia.org
The most common variant of the Finkelstein reaction for this synthesis involves treating the precursor, 2-(3-chloropropyl)-1,3-dioxolane, with a solution of sodium iodide (NaI) in acetone (B3395972). iitk.ac.inbyjus.comwikipedia.org The success of this specific combination of reagent and solvent is a textbook example of leveraging Le Châtelier's principle. ucla.edu
Sodium iodide is readily soluble in acetone, providing a high concentration of the iodide nucleophile. However, the sodium chloride (NaCl) that is formed as a byproduct is virtually insoluble in acetone and precipitates out of the solution. wikipedia.orgucla.edu This continuous removal of a product from the equilibrium mixture drives the reaction forward, often to completion, resulting in a high yield of 2-(3-Iodopropyl)-1,3-dioxolane. wikipedia.org This method is particularly effective for primary halides like the chloropropyl precursor. wikipedia.org
Table 2: Key Components of the Finkelstein Reaction for Iodide Installation
| Component | Role | Rationale |
|---|---|---|
| Substrate | 2-(3-Chloropropyl)-1,3-dioxolane | The primary alkyl chloride to be converted. |
| Reagent | Sodium Iodide (NaI) | Source of the iodide nucleophile. byjus.com |
| Solvent | Acetone | Dissolves the NaI reactant but not the NaCl byproduct. wikipedia.orgucla.edu |
| Driving Force | Precipitation of NaCl | Removes a product from the equilibrium, shifting the reaction towards the desired alkyl iodide. wikipedia.orgucla.edu |
| Mechanism | SN2 | A single-step nucleophilic substitution process. byjus.com |
Halogen Exchange Reactions (Finkelstein-type)
Conversion from Bromopropyl Precursors using Sodium Iodide
One of the most direct and widely utilized methods for the synthesis of this compound is the Finkelstein reaction. wikipedia.org This nucleophilic substitution reaction involves the conversion of an alkyl bromide, in this case, 2-(3-bromopropyl)-1,3-dioxolane (B1269514), into the corresponding alkyl iodide.
The reaction is typically carried out by treating the bromopropyl precursor with a solution of sodium iodide (NaI) in a suitable solvent, most commonly acetone. wikipedia.orgiitk.ac.in The success of the classic Finkelstein reaction hinges on the differential solubility of the halide salts in acetone. While sodium iodide is soluble in acetone, the sodium bromide (NaBr) formed as a byproduct is not and precipitates out of the solution. wikipedia.org According to Le Châtelier's principle, this precipitation drives the equilibrium towards the formation of the alkyl iodide, often resulting in high yields. wikipedia.org
The process is valued for its mild conditions and high efficiency, particularly for primary alkyl halides. iitk.ac.in A representative procedure involves refluxing the bromo precursor with an excess of sodium iodide in anhydrous acetone until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). orgsyn.org
Table 1: Representative Conditions for the Finkelstein Reaction
| Precursor | Reagent | Solvent | Temperature | Typical Yield |
|---|
Note: Data is representative of typical Finkelstein reactions on primary alkyl bromides. orgsyn.org
Iodination of Hydroxypropyl Precursors
The direct conversion of a primary alcohol, such as 2-(3-hydroxypropyl)-1,3-dioxolane, to this compound can be effectively accomplished using the Appel reaction. wikipedia.orgorganic-chemistry.org This method utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to transform the hydroxyl group into a good leaving group, which is subsequently displaced by an iodide ion. nrochemistry.com
The reaction mechanism begins with the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with iodine. youtube.com The alcohol then attacks the phosphorus atom, leading to an oxyphosphonium intermediate. In many procedures, a weak base like imidazole (B134444) is added. nrochemistry.com The iodide ion, acting as a nucleophile, then displaces the triphenylphosphine oxide via an Sₙ2 mechanism, resulting in the formation of the alkyl iodide with an inversion of configuration if the carbon center is chiral. nrochemistry.comalfa-chemistry.com The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides a thermodynamic driving force for the reaction. wikipedia.org
This method is performed under mild and generally neutral conditions, making it suitable for substrates with acid-sensitive functional groups, such as the acetal in the dioxolane ring. alfa-chemistry.com
Table 2: Typical Reagents and Conditions for Appel Reaction Iodination
| Substrate | Reagents | Base (optional) | Solvent | Temperature |
|---|
Note: Conditions are based on a general procedure for the iodination of primary alcohols. nrochemistry.com
Grignard Reactions with Brominated Precursors
An alternative synthetic route involves the use of organometallic intermediates, specifically Grignard reagents. In this approach, the precursor 2-(3-bromopropyl)-1,3-dioxolane is first converted into its corresponding Grignard reagent, 2-(3-dioxolan-2-yl)propylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
The newly formed Grignard reagent, which is a potent nucleophile, is then treated with an iodine source, typically elemental iodine (I₂). The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on an iodine atom, yielding the desired this compound and magnesium bromoiodide (MgBrI) as a byproduct. This reaction is a general method for converting Grignard reagents into alkyl iodides. orgsyn.org
Care must be taken during the formation of the Grignard reagent to maintain strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. wikipedia.org Additionally, the thermal stability of Grignard reagents containing acetal functionalities can be a concern, and low temperatures may be required during their preparation and subsequent reaction. nih.gov
Table 3: Grignard-Based Iodination Sequence
| Step | Precursor/Intermediate | Reagents | Solvent | Product |
|---|---|---|---|---|
| 1 | 2-(3-Bromopropyl)-1,3-dioxolane | Magnesium (Mg) | Anhydrous THF | 2-(3-Dioxolan-2-yl)propylmagnesium bromide |
Palladium-Catalyzed Synthetic Routes for Iodopropyl Derivatives
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions, including those utilizing palladium. While classic methods like the Finkelstein and Appel reactions are highly effective for synthesizing alkyl iodides, palladium-catalyzed routes offer alternative strategies, particularly through C–H activation. nih.gov
Recent advancements have demonstrated the potential for palladium catalysts to mediate the iodination of non-activated C(sp³)–H bonds. ethz.ch These innovative methods often employ a "shuttle" catalysis approach where an aryl iodide serves as both a hydrogen atom transfer (HAT) reagent precursor and the ultimate iodine donor. ethz.ch The mechanism can involve a Pd(0)/Pd(I) or Pd(II)/Pd(IV) catalytic cycle, where the palladium center facilitates the abstraction of a hydrogen atom from an alkane chain and subsequent functionalization with an iodine atom. nih.govethz.ch
While a specific, standardized palladium-catalyzed protocol for the direct synthesis of this compound from an unfunctionalized precursor is not yet commonplace, this area of research represents the frontier of synthetic methodology. Such an approach could potentially streamline syntheses by bypassing the need for pre-functionalized starting materials like bromo or hydroxypropyl derivatives. ethz.ch
Table 4: Conceptual Framework for Palladium-Catalyzed C–H Iodination
| Substrate Type | Catalyst | Iodine Source | Key Principle |
|---|
Note: This table represents a conceptual and emerging synthetic strategy rather than a standard preparative method. ethz.ch
Reactivity and Mechanistic Investigations of 2 3 Iodopropyl 1,3 Dioxolane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 2-(3-Iodopropyl)-1,3-dioxolane serves as an excellent substrate for such transformations. The presence of a primary alkyl iodide facilitates reactions with a variety of nucleophiles.
SN1 and SN2 Pathways Facilitated by the Iodide Leaving Group
The carbon-iodine bond in this compound is the focal point for nucleophilic attack. The iodide ion is an exceptional leaving group because it is a very weak base, a consequence of the high acidity of its conjugate acid, hydroiodic acid. libretexts.orgquimicaorganica.orgrammohancollege.ac.in This characteristic is crucial for both SN1 and SN2 (Substitution Nucleophilic Unimolecular and Bimolecular) reaction pathways.
In an SN2 reaction , a nucleophile directly attacks the carbon atom bonded to the iodine, leading to a concerted process where the carbon-nucleophile bond forms simultaneously with the cleavage of the carbon-iodine bond. numberanalytics.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored due to minimal steric hindrance around the reaction center. libretexts.orgbits-pilani.ac.in Strong nucleophiles further promote the SN2 mechanism. libretexts.org
Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. savemyexams.com While primary carbocations are typically unstable, the reaction can be pushed towards an SN1 pathway under specific conditions, such as in the presence of a polar protic solvent which can stabilize the carbocation. libretexts.org However, for a primary halide like this compound, the SN2 mechanism is generally the more dominant pathway. savemyexams.comlibretexts.org
The relative rates of SN2 reactions for halomethanes illustrate the superior leaving group ability of iodide, with iodomethane (B122720) reacting the fastest compared to bromomethane, chloromethane, and fluoromethane. libretexts.org This trend underscores the importance of the leaving group's stability in facilitating nucleophilic substitution. libretexts.orgquimicaorganica.org
| Leaving Group | Conjugate Acid pKa | Relative SN2 Rate |
| I⁻ | -10 | Very Fast |
| Br⁻ | -9 | Fast |
| Cl⁻ | -7 | Moderate |
| F⁻ | 3.2 | Slow |
This table illustrates the relationship between leaving group basicity and the rate of SN2 reactions.
Reaction with Organolithium Reagents (e.g., t-BuLi)
Organolithium reagents, such as tert-butyllithium (B1211817) (t-BuLi), are potent nucleophiles and strong bases. saylor.orgbluffton.edu Their reaction with alkyl halides like this compound can proceed through several pathways. The primary reaction is often a nucleophilic substitution, where the organolithium reagent displaces the iodide. wikipedia.org However, due to the high basicity of organolithium reagents, elimination reactions can also be a competitive side reaction. nih.gov
A significant reaction pathway when using t-BuLi is lithium-halogen exchange. saylor.orgwikipedia.org This process is particularly rapid with alkyl iodides and is often conducted at very low temperatures. wikipedia.org In one documented procedure, 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane (B8578725) was treated with t-BuLi at -78 °C to facilitate a lithium-halogen exchange. acs.org Another common side reaction with alkyl iodides is the Wurtz reaction, where the initially formed organolithium compound couples with the starting alkyl halide. saylor.org
Coupling Reactions with Nucleophiles in Organic Synthesis
The iodopropyl group of this compound makes it a valuable building block in various coupling reactions. It can react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
For instance, it can be used in the alkylation of enamines. It has also been used in reactions with organozinc reagents in the presence of a nickel catalyst to form cross-coupled products. wiley-vch.de Furthermore, it can participate in coupling reactions with nucleophiles like phthalimide, following a Finkelstein reaction to first convert a corresponding bromo-analogue. psu.edu The dioxolane moiety in these reactions serves as a protected aldehyde, which can be deprotected in a later step, highlighting the synthetic utility of this compound.
Radical Reactions and Halogen Atom Transfer Processes
Beyond its role in nucleophilic substitutions, the iodopropyl group of this compound can also participate in radical reactions. The relatively weak carbon-iodine bond can be homolytically cleaved to generate an alkyl radical.
Generation of Alkyl Radicals from Iodopropyl Moieties
Alkyl radicals can be generated from alkyl iodides under mild conditions. iu.edu This process, known as halogen-atom transfer (XAT), involves the abstraction of the iodine atom by a radical species. rsc.orgrsc.orgresearchgate.net This method has been employed in electrochemical synthesis to generate alkyl radicals from unactivated alkyl iodides. rsc.orgrsc.org The generation of these radicals opens up a different set of synthetic possibilities compared to the ionic pathways. For example, 3-iodopropyl radicals can undergo intramolecular homolytic substitution to form cyclopropane (B1198618) or abstract a hydrogen atom to form 1-iodopropane, depending on the reaction conditions. ucl.ac.uk
Radical Chain Processes involving Dioxolane Moieties
The dioxolane ring itself can be involved in radical chain reactions. organic-chemistry.orgnih.govacs.org In a thiol-promoted, site-specific radical chain addition, 1,3-dioxolane (B20135) can add to imines. organic-chemistry.orgnih.gov This reaction is initiated by a radical initiator like azobis(isobutyronitrile) (AIBN). organic-chemistry.orgwikipedia.org The mechanism involves hydrogen atom transfer from the C-2 position of the dioxolane. organic-chemistry.orgacs.org While these studies focus on the parent 1,3-dioxolane, the principles can be extended to substituted dioxolanes like this compound, where the initial radical formation would likely still occur at the C-2 position of the dioxolane ring under appropriate conditions.
| Reaction Type | Key Features |
| Nucleophilic Substitution (SN2) | Concerted mechanism, favored by primary halides and strong nucleophiles. Iodide is an excellent leaving group. |
| Reaction with Organolithium Reagents | Can proceed via nucleophilic substitution or lithium-halogen exchange. Strong basicity can lead to side reactions. |
| Coupling Reactions | Versatile for forming C-C and C-heteroatom bonds with various nucleophiles. |
| Radical Generation (XAT) | Homolytic cleavage of the C-I bond to form an alkyl radical, often initiated by another radical species. |
| Dioxolane Radical Chemistry | Radical abstraction of the C-2 hydrogen of the dioxolane ring can initiate chain reactions. |
This table summarizes the key reactivity patterns of this compound.
Stability Considerations of the 1,3-Dioxolane Ring System
The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group widely employed in organic synthesis to protect aldehydes and ketones from reacting with nucleophiles or bases. organic-chemistry.org Its stability, however, is not absolute and is highly dependent on the reaction conditions.
The 1,3-dioxolane ring, a five-membered heterocycle, possesses inherent ring strain compared to its six-membered analogue, the 1,3-dioxane (B1201747) ring. This strain can influence its reactivity. Generally, cyclic acetals like dioxolanes are stable in neutral or basic media and are resistant to many reducing agents and some oxidizing agents. thieme-connect.de However, they are characteristically labile in the presence of Brønsted or Lewis acids. thieme-connect.de
The most common method for cleaving the 1,3-dioxolane ring is through acid-catalyzed hydrolysis. organic-chemistry.org This deprotection strategy regenerates the original carbonyl group and ethylene (B1197577) glycol. The reaction is typically performed in the presence of aqueous acid. organic-chemistry.org The mechanism involves protonation of one of the ring's oxygen atoms by an acid catalyst, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the deprotected aldehyde or ketone.
Transacetalization is an alternative method for cleaving the dioxolane ring, driven by shifting the acetal equilibrium. organic-chemistry.org This process involves reacting the dioxolane with a large excess of a different carbonyl compound, typically acetone (B3395972), in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net The equilibrium favors the formation of the new ketal (2,2-dimethyl-1,3-dioxolane in the case of acetone) and liberates the desired carbonyl compound from the starting material. This method is particularly useful when the target molecule is sensitive to aqueous conditions. Catalysts such as indium(III) trifluoromethanesulfonate (B1224126) [In(OTf)₃] have been shown to be effective for this transformation under mild conditions. organic-chemistry.org
While the 1,3-dioxolane ring is stable towards many common oxidizing agents like PCC or PDC, it can be cleaved under specific, more forceful oxidative conditions. organic-chemistry.org Strong oxidants, particularly when combined with Lewis acids, can lead to ring cleavage, often resulting in the formation of a hydroxy alkyl ester. organic-chemistry.org For instance, meta-chloroperoxybenzoic acid (m-CPBA) can oxidize cyclic acetals to yield hydroxy alkyl esters. organic-chemistry.org Another modern approach involves the use of molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) co-catalyst to convert cyclic acetals into esters. organic-chemistry.org Furthermore, visible-light-mediated catalysis with iron(III) acetylacetonate (B107027) [Fe(acac)₃] has been developed for the oxidative ring-opening of cyclic acetals, transforming them into their corresponding ester products. nih.gov
| Method | Typical Reagents | Product | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄, p-TsOH) | Carbonyl Compound + Ethylene Glycol | Standard, common deprotection method. organic-chemistry.org |
| Transacetalization | Acetone, Acid Catalyst (e.g., In(OTf)₃) | Carbonyl Compound + Acetone Ketal | Useful for substrates sensitive to water. organic-chemistry.org |
| Oxidative Cleavage | m-CPBA; O₂/NHPI/Co(OAc)₂; Fe(acac)₃/light | Hydroxy Alkyl Ester or Ester | Cleaves and oxidizes the functional group in one step. organic-chemistry.orgnih.gov |
Comparative Reactivity Studies with Analogues
The reactivity of the 2-(3-halopropyl)-1,3-dioxolane series is heavily dependent on the nature of the halogen atom attached to the propyl side chain. This is a direct consequence of the properties of the carbon-halogen bond.
The primary difference in reactivity between this compound and its bromo analogue, 2-(3-bromopropyl)-1,3-dioxolane (B1269514), lies in the leaving group ability of the halide ion in nucleophilic substitution (SN2) reactions. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. Consequently, the iodide ion (I⁻) is a much better leaving group than the bromide ion (Br⁻).
However, the increased reactivity of the iodo compound comes at the expense of its stability. This compound is generally less stable and more prone to decomposition over time compared to 2-(3-bromopropyl)-1,3-dioxolane. Therefore, the choice between the iodo and bromo analogue in a synthetic sequence represents a trade-off between reactivity and stability.
| Property | This compound | 2-(3-Bromopropyl)-1,3-dioxolane |
|---|---|---|
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Excellent | Good |
| Reactivity in SN2 Reactions | Higher | Lower |
| Compound Stability | Lower | Higher |
Impact of Ring Size (e.g., Dioxolane vs. Dioxane) on Reactivity
The reactivity of halo-functionalized cyclic acetals like this compound is significantly influenced by the size of the heterocyclic ring. This is primarily due to differences in ring strain and the geometric constraints imposed by five-membered dioxolane rings versus six-membered dioxane rings. These structural variations affect the kinetics and mechanisms of reactions, particularly those involving neighboring group participation.
Detailed Research Findings
Research comparing the reactivity of analogous five- and six-membered heterocyclic systems has revealed distinct differences. The five-membered 1,3-dioxolane ring, being more strained than the six-membered 1,3-dioxane ring, often exhibits enhanced reactivity. This increased reactivity in dioxolanes is attributed to the facilitation of faster nucleophilic substitution reactions. The inherent planarity of the five-membered ring intermediate can influence the stereochemical outcome of such reactions. nih.gov
In contrast, 1,3-dioxanes adopt a more stable chair-like conformation, similar to cyclohexane, which generally leads to slower reaction rates compared to their dioxolane counterparts. thieme-connect.de However, the specific conformation and the orientation of substituents can have a profound impact on reactivity. For instance, the presence of an axial substituent on a dioxane ring can influence the course of a reaction through intramolecular attack. researchgate.net
Neighboring group participation is a critical factor in the reactivity of these compounds. The ability of the acetal oxygen atoms to participate in the displacement of the iodide in this compound can lead to the formation of a bicyclic oxonium ion intermediate. The stability and subsequent ring-opening of this intermediate are influenced by the ring size. Studies on related systems have shown that the formation of five-membered ring intermediates, such as dioxolenium ions, is often favored, which can direct the stereochemistry of the reaction. nih.gov
Kinetic studies on the formation of cyclic ammonium (B1175870) and sulfonium (B1226848) salts from precursors of varying chain lengths have demonstrated that five-membered rings often form more readily than six-membered rings. scribd.com This preference for five-membered ring formation can be extrapolated to the intramolecular cyclization involving the dioxolane moiety in this compound.
The stability of the cyclic acetal itself is also a factor. Generally, 1,3-dioxanes are more stable than 1,3-dioxolanes. organic-chemistry.org This difference in stability can affect the propensity for ring cleavage under certain reaction conditions, with dioxolanes being more susceptible.
Comparative Reactivity Data
The following table summarizes the general reactivity trends observed between 1,3-dioxolanes and 1,3-dioxanes based on available literature.
| Feature | 1,3-Dioxolane (Five-Membered Ring) | 1,3-Dioxane (Six-Membered Ring) | Reference(s) |
| Ring Strain | Higher | Lower | |
| Relative Reactivity | Generally higher in nucleophilic substitutions | Generally lower | |
| Intermediate Geometry | Favors essentially planar five-membered ring intermediates | Can form chair-like intermediates | nih.govresearchgate.net |
| Stability | Less stable, more prone to ring cleavage | More stable | organic-chemistry.org |
| Neighboring Group Participation | Readily forms five-membered dioxolenium ion intermediates | Formation of six-membered intermediates is also possible but may be less favored than five-membered ring formation in analogous systems | nih.govscribd.com |
It is important to note that while these general trends are observed, the specific substitution pattern and reaction conditions play a crucial role in determining the ultimate reactivity and reaction outcome.
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic combination of a reactive alkyl iodide and a stable cyclic acetal (B89532) within the same molecule renders 2-(3-Iodopropyl)-1,3-dioxolane a highly useful and versatile building block in organic synthesis. The carbon-iodine bond provides a site for nucleophilic substitution and the formation of organometallic reagents, while the dioxolane moiety serves as a masked carbonyl group, which can be unveiled at a later synthetic stage.
Synthesis of Complex Molecules
This compound serves as a crucial intermediate in the assembly of intricate molecular frameworks. Its ability to participate in coupling reactions allows for the introduction of a protected three-carbon chain, which can be subsequently deprotected to reveal an aldehyde functionality. This aldehyde can then undergo a variety of further transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations, to build up molecular complexity. For instance, it has been utilized in the synthesis of fullerene derivatives, where the Grignard reagent derived from 2-(3-bromopropyl)-1,3-dioxolane (B1269514) (a related compound) is added to C60, followed by protonation to yield fullerene acetals. sci-hub.se This highlights the utility of the dioxolane-protected propyl group in creating complex carbon skeletons.
Construction of Pharmacologically Active Molecules
The structural motif of this compound is found within the synthetic pathways of various pharmacologically active molecules. The protected aldehyde functionality allows for its incorporation into a target molecule without interference from other reactive functional groups present. Once the core structure is assembled, the dioxolane can be hydrolyzed to release the aldehyde, which can be a key pharmacophore or a handle for further derivatization.
Research has shown the use of 1,3-dioxolane-based compounds in the development of agonists for the 5-HT1A receptor, which are targets for treating central nervous system disorders and neuropathic pain. nih.gov The synthesis of these molecules often involves the coupling of a dioxolane-containing fragment to an aromatic or heteroaromatic core. nih.gov For example, in the synthesis of arginase inhibitors, a similar iodinated building block, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is used to alkylate a precursor molecule. mdpi.com This demonstrates the importance of such intermediates in constructing molecules with potential therapeutic applications.
| Precursor | Target Molecule Class | Therapeutic Area |
| 1,3-Dioxolane-based phenoxyethylamines | 5-HT1A Receptor Agonists | CNS Disorders, Neuropathic Pain nih.gov |
| 2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Arginase Inhibitors | Cardiovascular Disease, Cancer mdpi.com |
Intermediate in Pheromone Synthesis
The synthesis of insect pheromones often requires precise control of stereochemistry and functional group transformations. This compound and its derivatives have proven to be valuable intermediates in this field. The protected aldehyde allows for the construction of the carbon backbone of the pheromone without premature reaction of the carbonyl group.
| Intermediate | Pheromone/Related Compound | Insect Species |
| 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane (B8578725) | Queen Substance, Royal Jelly | Honeybee (Apis mellifera) researchgate.netresearchgate.net |
| 2-Ethyl-2-(3-iodopropyl)-1,3-dioxolane | Farnesenes, Hornofarnesenes | - rsc.org |
Synthesis of Polymers and Advanced Materials
The reactivity of the iodo group and the presence of the dioxolane ring make this compound a candidate for the synthesis of functional polymers and advanced materials. The iodo group can act as an initiator or a point of attachment for polymerization processes. The dioxolane moiety can be incorporated into the polymer backbone or as a pendant group, offering the potential for post-polymerization modification by deprotection to the aldehyde.
While direct polymerization of this compound is not extensively documented, the polymerization of 1,3-dioxolane (B20135) itself and its derivatives is well-established, leading to polyacetals. wikipedia.orgnih.govgoogle.com These polymers can exhibit chemical recyclability. nih.gov Furthermore, functionalized dioxolanes have been used in the synthesis of well-defined star polymers through living anionic polymerization. researchgate.net The use of related bromo- and chloro-analogs as intermediates in material science suggests the potential for this compound in creating polymers with tailored properties.
Utilization as Protecting Groups in Multi-Step Syntheses
In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask functional groups is paramount. The 1,3-dioxolane group is a widely employed protecting group for carbonyl compounds, specifically aldehydes and ketones, due to its stability under a range of reaction conditions and its straightforward removal.
Protection of Carbonyl Compounds (Aldehydes and Ketones)
The primary function of the 1,3-dioxolane moiety in this compound is to protect a carbonyl group. wikipedia.orgorganic-chemistry.org This protection is typically achieved by reacting the corresponding aldehyde or ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org The resulting cyclic acetal is stable to a wide array of reagents, including nucleophiles and bases, which would otherwise react with the unprotected carbonyl group. organic-chemistry.orgorganic-chemistry.org
This protective strategy is crucial in syntheses where reactions need to be performed on other parts of the molecule without affecting the carbonyl group. For example, if a molecule contains both a ketone and an ester, the ketone can be protected as a dioxolane, allowing for the selective reduction of the ester with a reagent like lithium aluminum hydride. wikipedia.org Subsequently, the dioxolane protecting group can be removed by hydrolysis with aqueous acid to regenerate the ketone. wikipedia.orgunibe.ch This chemoselectivity is a cornerstone of modern organic synthesis. The synthesis of complex natural products, such as pupukeanone, has utilized 2-(3-iodopropyl)- researchgate.netrsc.orgdioxolane as a reagent to introduce a protected carbonyl functionality. sci-hub.se
Protection of 1,2-Diols
The 1,3-dioxolane ring is a widely utilized protecting group for 1,2-diols in multi-step organic syntheses. nih.govresearchgate.net This strategy is based on the acid-catalyzed reaction of a diol with an aldehyde or ketone, or their acetal equivalents, to form a cyclic acetal. organic-chemistry.org This transformation effectively masks the hydroxyl groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.
The dioxolane group is stable under a variety of conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org Deprotection, to regenerate the diol, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org While this compound itself is not directly used to protect a diol, its synthesis originates from a protected aldehyde. The core utility lies in the stability of the dioxolane moiety, which can be carried through numerous synthetic steps involving the reactive iodopropyl chain. For instance, in the synthesis of complex chiral molecules like TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), a dioxolane is used to protect a tartrate-derived diol while other transformations are performed.
Derivatization Strategies
The true synthetic power of this compound lies in the reactivity of its iodopropyl side chain. The carbon-iodine bond provides a versatile handle for a multitude of derivatization strategies, enabling the construction of more complex and functionally diverse molecules.
Synthesis of Substituted 1,3-Dioxolane Derivatives
The iodopropyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse range of substituted 1,3-dioxolane derivatives. A key strategy involves the alkylation of carbanions or other nucleophiles. For example, the reaction of haloalkyl-1,3-dioxolanes with soft carbon nucleophiles like diethyl malonate or Meldrum's acid yields substituted malonates. Subsequent decarboxylation of these products can lead to esters containing the dioxolane fragment.
In a different approach, complex substituted dioxolanes can be formed through multi-component reactions. A stereoselective method involves the assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent, to generate highly substituted 1,3-dioxolane structures in a single step. nih.gov This highlights the advanced methods available for creating intricate dioxolane-containing molecules.
Chiral Synthesis of Dioxolane-Containing Compounds
This compound and its analogs are instrumental in chiral synthesis, where the goal is to create specific stereoisomers of a target molecule. A notable application involves the synthesis of chiral, nonracemic tropane (B1204802) and homotropane-derived enamines. acs.orgacs.org In these syntheses, a related compound, 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane, is converted into a reactive organolithium reagent. acs.org This chiral reagent is then added to a sulfinimine, a key step that establishes a new stereocenter with high diastereoselectivity. acs.org The resulting product can then be further transformed into enantioenriched α-alkylated aldehydes. acs.org
The synthesis of new enantiomerically pure 1,3-dioxolanes has been achieved by reacting aldehydes with commercially available chiral diols. nih.gov Since the chiral centers of the diol are not part of the reaction, their stereochemistry is preserved, leading to highly enantiopure dioxolane products. nih.gov These examples underscore the importance of dioxolane-containing reagents in constructing molecules with precise three-dimensional arrangements.
Table 1: Examples of Chiral Synthesis Utilizing Dioxolane Scaffolds
| Precursor | Reagent/Method | Product Type | Research Finding | Citation |
|---|---|---|---|---|
| 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane | t-BuLi, then addition to chiral sulfinimine | Chiral bis-ketal sulfinamide | Excellent yield (91%) and diastereomeric ratio (98:2) achieved in the synthesis of a homotropinone precursor. | acs.orgacs.org |
| Salicylaldehyde | Enantiopure diols, Montmorillonite K10 | Enantiopure 1,3-dioxolanes | Synthesis of new chiral 1,3-dioxolanes with >99% enantiomeric excess. | nih.gov |
| Donor-acceptor oxiranes and aldehydes | Chiral binaphthyldiimine-Ni(II) complex | cis-1,3-dioxolanes | Asymmetric 1,3-dipolar cycloaddition provides high diastereo- and enantioselectivities. | organic-chemistry.org |
Alkylation Reactions of Dioxolane Scaffolds
The primary role of the 3-iodopropyl chain is to act as an alkylating agent. The carbon atom attached to the iodine is electrophilic and is susceptible to attack by a variety of nucleophiles in SN2 reactions. This reactivity is fundamental to its use in constructing larger carbon skeletons.
Research has shown that haloalkyl-1,3-dioxolanes can effectively alkylate C-H acidic compounds. For example, the reaction with diethyl malonate in the presence of a base leads to the formation of a new carbon-carbon bond, attaching the dioxolane-containing propyl chain to the malonate ester. The iodine atom is a superior leaving group compared to bromine or chlorine, which often results in faster reaction kinetics.
Furthermore, the iodopropyl group can be transformed into other reactive species. Treatment with strong bases like tert-butyllithium (B1211817) (t-BuLi) generates a potent organolithium reagent. acs.org This nucleophilic species can then be used to attack various electrophiles, including aldehydes and ketones, effectively reversing the polarity of the propyl chain's reactivity. This umpolung strategy significantly broadens the synthetic utility of the parent compound.
Table 2: Alkylation Reactions Involving Haloalkyl-1,3-dioxolane Derivatives
| Dioxolane Reagent | Nucleophile/Electrophile | Product | Key Feature | Citation |
|---|---|---|---|---|
| 2-(3-Bromopropyl)-1,3-dioxolane | Grignard reagent derived from the compound | Fullerene acetal | Addition of the organometallic reagent to C60 fullerene. | sci-hub.se |
| 2-(3-Iodopropyl)-2-methyl-1,3-dioxolane | t-BuLi (to form organolithium) | Organolithium reagent | Iodine-lithium exchange creates a powerful nucleophile for further reactions. | acs.org |
| Haloalkyl-1,3-dioxolanes | Diethyl malonate | Substituted malonate esters | C-C bond formation via alkylation of a C-H acid. |
Integration into Spirocyclic Systems
Spirocycles, compounds containing two rings that share a single atom, are increasingly important structural motifs in medicinal chemistry and materials science due to their inherent three-dimensionality. nih.govmdpi.com The bifunctional nature of this compound makes it a potential precursor for spirocyclic systems containing a dioxolane ring.
One synthetic strategy to form such systems is through intramolecular alkylation. If a nucleophilic center is present elsewhere in the molecule containing the this compound unit, a ring-closing reaction can occur where the nucleophile attacks the electrophilic carbon bearing the iodine atom. This cyclization would result in the formation of a new ring fused at the C2 position of the dioxolane, creating a spirocyclic core. A general and powerful method for creating oxa-spirocycles is through iodocyclization, which highlights the utility of iodine in forming cyclic structures. nih.gov
Direct synthesis of spiro-dioxolanes has also been reported through different routes, such as the condensation of a cyclic ketone like isatin (B1672199) with ethylene glycol to form a spiro-[1,3-dioxolane-2,3'-indolin]-2'-one system. While not starting from this compound, these syntheses establish the stability and accessibility of the spiro-dioxolane framework.
Advanced Spectroscopic and Computational Analysis Methodologies
Spectroscopic Techniques for Structural Elucidation (Methodologies Only)
Spectroscopic methods are indispensable for determining the molecular architecture of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. For 2-(3-Iodopropyl)-1,3-dioxolane, both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
In ¹H NMR analysis, the sample is dissolved in a deuterated solvent, such as CDCl₃, to avoid interference from the solvent's protons. docbrown.info Tetramethylsilane (TMS) is typically used as an internal standard, with its proton signal set to 0.0 ppm. docbrown.info The resulting spectrum displays signals corresponding to the different chemical environments of the protons within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide a wealth of information. For instance, the protons on the dioxolane ring would have characteristic shifts, as would the protons on the propyl chain, with the protons closest to the iodine atom being significantly deshielded and appearing at a higher chemical shift. The n+1 rule is applied to interpret the splitting patterns, which arise from the spin-spin coupling between adjacent non-equivalent protons. docbrown.info
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, allowing for the direct observation of the number of different carbon environments.
Quantitative NMR (qNMR) can also be employed to determine the purity of the compound by comparing the integral of a signal from the analyte to that of a known internal standard of high purity. ox.ac.uk
Table 1: Representative ¹H NMR Data for a Dioxolane Derivative This table is illustrative and based on general principles of NMR spectroscopy.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Multiplet | 4H | O-CH₂-CH₂-O |
| ~3.2 | Triplet | 2H | -CH₂-I |
| ~1.9 | Multiplet | 2H | -CH₂-CH₂-I |
| ~1.7 | Multiplet | 2H | -CH(O₂)-CH₂- |
Data is hypothetical and for illustrative purposes.
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com In the analysis of this compound, the molecule is first ionized, often by electron impact (EI), which knocks an electron off the molecule to form a molecular ion (M⁺). savemyexams.com The m/z of this molecular ion provides the molecular weight of the compound. savemyexams.com For this compound (C₆H₁₁IO₂), the expected exact mass is approximately 241.98 g/mol . echemi.com
Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule and serves as a "molecular fingerprint". savemyexams.com The fragmentation of this compound would likely involve the loss of an iodine atom (m/z 127) or cleavage of the propyl chain and the dioxolane ring. docbrown.info For example, a prominent peak might be observed for the [C₄H₉]⁺ fragment with an m/z of 57. docbrown.info The presence of a peak at m/z 127 corresponding to the iodine ion is also a key indicator. docbrown.info
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion Fragment |
| 242 | [C₆H₁₁IO₂]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 115 | [C₆H₁₁O₂]⁺ |
| 73 | [C₃H₅O₂]⁺ (Dioxolane fragment) |
| 57 | [C₄H₉]⁺ |
Data is hypothetical and for illustrative purposes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.org
In the IR spectrum of this compound, one would expect to observe characteristic absorption bands. The C-H stretching vibrations of the sp³ hybridized carbons typically appear in the range of 2850-3000 cm⁻¹. libretexts.org The C-O single bond stretches of the dioxolane ring would likely produce strong absorptions in the fingerprint region, generally between 1000 and 1300 cm⁻¹. specac.com A key absorption to look for would be the C-I stretching vibration, which is expected to appear at a low frequency, around 500 cm⁻¹. docbrown.info The absence of strong absorptions in the regions characteristic of other functional groups, such as a strong, broad peak around 3200-3550 cm⁻¹ for an O-H group or a sharp peak around 1700 cm⁻¹ for a C=O group, can confirm the structure of this compound. specac.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2850-3000 | C-H (sp³) Stretch |
| 1000-1300 | C-O Stretch |
| ~500 | C-I Stretch |
Data is based on typical IR absorption ranges for the specified functional groups.
Elemental analysis is a technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₆H₁₁IO₂), the experimentally determined percentages of carbon, hydrogen, and iodine should closely match the theoretical values calculated from its molecular formula. This provides strong evidence for the compound's identity and purity. For instance, a study reported found values of C, 35.65% and H, 5.83%, which are in close agreement with the required values of C, 35.57% and H, 5.61% for a related compound, 2-ethyl-2-(3-iodopropyl)-1,3-dioxolane. rsc.org
**Table 4: Theoretical Elemental Composition of this compound (C₆H₁₁IO₂) **
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 29.78 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.59 |
| Iodine | I | 126.90 | 1 | 126.90 | 52.43 |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.22 |
| Total | 242.07 | 100.00 |
Chromatographic Purification and Analysis Methods
Following synthesis, crude reaction mixtures often contain unreacted starting materials, byproducts, and the desired product. Chromatographic techniques are essential for separating and purifying this compound from these impurities.
Column chromatography is a widely used purification technique in organic chemistry. nih.govwiley-vch.de In the purification of this compound, a stationary phase, typically silica (B1680970) gel, is packed into a column. nih.govwiley-vch.de The crude product is then loaded onto the top of the column and an appropriate solvent or mixture of solvents (the mobile phase) is passed through the column. wiley-vch.de
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to differences in polarity, the compounds will travel down the column at different rates. By carefully selecting the eluent system, this compound can be effectively separated from other substances. For example, a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether is often employed for the purification of similar compounds. wiley-vch.de Fractions are collected as the eluent exits the column, and these are typically analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution and sensitivity for the separation, identification, and quantification of components in a mixture. It is widely used to determine the chemical purity of pharmaceutical compounds and other organic molecules.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Synthesis and Transformation
Research into novel catalysts for dioxolane synthesis is an active field. For instance, ionic liquids have been investigated as environmentally friendly catalysts for preparing the parent 1,3-dioxolane (B20135) molecule. google.com Exploring their application for the synthesis of functionalized dioxolanes like the title compound could lead to improved yields and milder reaction conditions.
Furthermore, transition metal catalysis offers significant opportunities. A palladium-catalyzed aerobic anti-Markovnikov oxidation has been successfully used to synthesize a related acetal (B89532), 2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3-dioxolane, from an aliphatic alkene using a PdCl₂(MeCN)₂/CuCl system. nii.ac.jp Adapting such advanced oxidation and C-H activation/functionalization methodologies to directly synthesize or transform 2-(3-Iodopropyl)-1,3-dioxolane could open up new, more direct synthetic routes from simple precursors.
Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis
| Catalyst System | Substrates | Product Type | Potential Advantages for this compound |
|---|---|---|---|
| Acid Catalysts (e.g., p-TsOH) prepchem.com | Aldehyde/Ketone, Diol | Dioxolane/Dioxane | Standard, well-established method. |
| Ionic Liquids google.com | Formaldehyde, Ethylene (B1197577) Glycol | 1,3-Dioxolane | Recyclable catalyst, potentially milder conditions, environmentally benign. |
| PdCl₂(MeCN)₂/CuCl nii.ac.jp | Terminal Alkenes, Diols | Terminal Acetal | Anti-Markovnikov selectivity, direct synthesis from alkenes. |
Exploration of Enantioselective Syntheses of Chiral Derivatives
The 1,3-dioxolane ring can possess chiral centers, and the development of enantioselective syntheses to access optically pure derivatives is a significant area of modern organic chemistry. nih.gov Currently, much of the work on this compound does not focus on stereocontrol. Future research should pivot towards the enantioselective synthesis of its chiral derivatives, which would be of immense value for applications in medicinal chemistry and asymmetric synthesis.
Organocatalysis has emerged as a powerful tool for creating chiral molecules. For example, BINAM-prolinamides have been used as catalysts in the enantioselective aldol (B89426) reaction to produce chiral 3-substituted-3-hydroxyindolin-2-ones. mdpi.com Similar strategies could be envisioned where a prochiral precursor is reacted with a nucleophile in the presence of a chiral catalyst to install a stereocenter in the propyl chain or on the dioxolane ring of a derivative. The synthesis of enantiomerically pure 1,3-dioxolanes has been achieved by reacting aldehydes with chiral diols, a strategy that could be readily adapted. nih.gov
Exploring enzymatic resolutions or desymmetrization reactions on precursors to this compound also represents a promising avenue for accessing enantiopure forms.
Advanced Mechanistic Insights into Complex Reactions
While the primary reactivity of this compound is understood to be dominated by nucleophilic substitution at the carbon bearing the iodine atom, a deeper mechanistic understanding of its role in more complex, multi-step reactions is needed. The iodine atom is an excellent leaving group, facilitating faster SN2 reactions compared to its chloro- and bromo-analogs. However, its reactivity can be nuanced.
Future studies could employ computational chemistry (e.g., DFT calculations) and advanced spectroscopic techniques (e.g., in-situ NMR) to probe reaction intermediates and transition states. For example, in the functionalization of fullerenes with Grignard reagents derived from related bromo-dioxolanes, the reaction proceeds via the formation of a fulleride anion. sci-hub.se A detailed mechanistic investigation of similar reactions with the iodo-analogue could reveal subtle differences and allow for greater control over the formation of adducts. Furthermore, understanding the potential for competing reactions, such as elimination or rearrangement under various catalytic conditions, is crucial for optimizing synthetic protocols.
Integration into New Material Science Architectures
The incorporation of functional organic molecules into polymers and other materials can impart novel properties. The this compound moiety is a prime candidate for integration into new material science architectures. The terminal iodo group is a versatile handle for a variety of coupling reactions (e.g., Sonogashira, Heck, Suzuki) and nucleophilic substitutions, allowing it to be anchored to polymer backbones or material surfaces. The dioxolane group, a protected aldehyde, can be deprotected under acidic conditions to reveal a reactive carbonyl group for subsequent derivatization. sci-hub.senih.gov
A key unexplored avenue is the use of this compound in the synthesis of functional polymers. For example, it could be used as an initiator or a monomer in controlled polymerization techniques. A related compound, 2-(3-bromopropyl)-2-methyl-1,3-dioxane, has been noted for its potential use in synthesizing polymers and advanced materials. A significant precedent exists in the use of a related bromo-dioxolane to functionalize C₆₀ fullerenes, creating fullerene acetals that can be further modified. sci-hub.se Applying this chemistry to the iodo-analogue could lead to new fullerene-based materials with unique electronic or physical properties.
Applications as Probes in Chemical Biology Studies
Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound makes it an attractive scaffold for the design of such probes. The alkyl iodide can act as a reactive group to covalently label nucleophilic residues (e.g., cysteine, histidine) in proteins, enabling its use in activity-based protein profiling (ABPP).
Related heterocyclic compounds have already shown promise in biological contexts. For instance, 5-arylidene-2-thioxoimidazolidin-4-ones, synthesized from aldehydes protected as dioxolanes, have been explored as inhibitors of the cytolytic protein perforin. nih.gov This demonstrates that the dioxolane moiety is compatible with and can be a precursor to biologically active structures. The bromo-analogue of the title compound is also employed in studies of enzyme inhibition and receptor binding.
Future work could focus on designing and synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photo-cross-linking groups. Such multifunctional probes would be invaluable for identifying protein targets, studying protein-ligand interactions, and visualizing biological processes in living systems. The enhanced reactivity of the iodo-group compared to bromo- or chloro-groups could be advantageous for achieving more efficient labeling of biological targets.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Iodopropyl)-1,3-dioxolane, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of bromo- or chloro-propyl dioxolane precursors with iodide salts (e.g., NaI or KI) in polar aprotic solvents like acetone or DMF. Temperature control (60–80°C) and catalytic iodide sources (e.g., CuI) enhance substitution efficiency. For example, analogous reactions with 2-(3-chloropropyl)-1,3-dioxolane achieved ~60–90% yields under optimized conditions . Yield optimization requires monitoring reaction time, stoichiometry of iodide, and solvent purity. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the dioxolane ring (δ 4.8–5.2 ppm for ring protons) and iodopropyl chain (δ 3.1–3.5 ppm for CHI).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHIO, expected m/z ~242).
- Elemental Analysis : Validates iodine content (~52.3% theoretical).
Comparative analysis with analogs (e.g., bromo derivatives in ) aids in spectral interpretation. Purity is assessed via GC-MS or HPLC (>95% area) .
Q. How does the iodine substituent affect the physical properties of this compound compared to non-halogenated dioxolanes?
- Methodological Answer : The iodine atom increases molecular weight (242 g/mol vs. 116 g/mol for 2-propyl-1,3-dioxolane) and polarizability, raising boiling point (estimated 180–200°C) and reducing solubility in non-polar solvents. Comparative density studies (e.g., 1.8–2.0 g/cm) can be conducted using pycnometry. Stability tests under light/heat are essential due to potential C-I bond cleavage .
Advanced Research Questions
Q. What mechanistic challenges arise in regioselective iodination during the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by steric hindrance near the dioxolane ring and electronic effects. Computational modeling (DFT) predicts favorable iodination at the terminal carbon of the propyl chain. Experimental validation via kinetic studies (e.g., monitoring intermediates with I NMR) and comparison to bromo analogs (e.g., ) can resolve competing pathways. Side reactions, such as ring-opening, require controlled reaction pH (<7) .
Q. How does this compound perform as a substrate in cross-coupling reactions compared to chloro/bromo analogs?
- Methodological Answer : The C-I bond’s lower bond dissociation energy (≈50 kcal/mol) facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, iodine’s larger atomic radius may slow transmetallation. Comparative studies using Heck or Sonogashira reactions show higher reactivity but lower stability than bromo derivatives. Reaction optimization includes ligand selection (e.g., bulky phosphines) to suppress β-hydride elimination .
Q. What strategies mitigate thermal instability of this compound in polymer electrolyte applications?
- Methodological Answer : Incorporation into solid polymer electrolytes (e.g., PEO-based matrices) requires stabilizing additives (e.g., antioxidants like BHT) and inert atmosphere processing. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~150°C. Comparative studies with 2-propyl-1,3-dioxolane (stable up to 200°C ) highlight iodine’s destabilizing effect. Electrochemical impedance spectroscopy (EIS) assesses ion conductivity trade-offs .
Q. Can this compound serve as a protecting group in carbohydrate chemistry, and what are its limitations?
- Methodological Answer : The dioxolane ring can protect diols via acid-catalyzed acetal formation (e.g., with ethylene glycol derivatives). However, iodine’s electronegativity may reduce ring stability under basic conditions. Comparative hydrolysis studies (pH 2–12) vs. 1,3-dioxolane ( ) show faster cleavage rates. Applications in glycosylation reactions require anhydrous conditions and low temperatures (−20°C) .
Data Contradictions and Resolution
- Evidence Conflict : While 2-propyl-1,3-dioxolane is stable in polymer electrolytes , iodinated derivatives face thermal instability. Resolution involves additive stabilization or alternative iodine positioning .
- Synthesis Yields : Patent data () reports 43–90% yields for analogous reactions, suggesting scalability depends on precursor purity and catalyst loading.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
